molecular formula C17H12ClN3O2S B12444062 3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12444062
M. Wt: 357.8 g/mol
InChI Key: OVOXEONTBJTTDD-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorophenyl moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide group also show comparable pharmacological properties.

Uniqueness

3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H12ClN3O2S/c18-13-6-4-11(5-7-13)15(22)20-14-3-1-2-12(10-14)16(23)21-17-19-8-9-24-17/h1-10H,(H,20,22)(H,19,21,23)

InChI Key

OVOXEONTBJTTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3

Origin of Product

United States

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